Product packaging for M-Xylylene Dicarbamate(Cat. No.:)

M-Xylylene Dicarbamate

Cat. No.: B8292396
M. Wt: 224.21 g/mol
InChI Key: FSPRIMKLIVYESK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance of m-Xylylene Dicarbamate as a Strategic Chemical Intermediate

This compound (XDC) is a crucial chemical intermediate for the production of m-xylylene diisocyanate (XDI). nih.govacs.orgnih.govacs.org XDI is a specialized aliphatic isocyanate used to manufacture advanced polyurethanes with desirable properties, such as resistance to yellowing and a high refractive index. nih.govacs.org These characteristics make XDI-based materials highly suitable for applications like high-grade coatings and optical lenses. nih.govacs.org

The strategic importance of XDC lies in its central role in creating a "non-phosgene" route to XDI. nih.govresearchgate.netresearchgate.netnih.gov Traditionally, the industrial synthesis of isocyanates like XDI involves the use of phosgene (B1210022), an extremely toxic and corrosive chemical. nih.govacs.orgresearchgate.net The phosgene process also produces corrosive byproducts like hydrogen chloride. nih.govacs.org By first synthesizing XDC from other materials and then thermally decomposing it to yield XDI, manufacturers can bypass the need for phosgene entirely. nih.govacs.orgresearchgate.net This two-step process, where XDC is the stable precursor, is considered the most effective phosgene-free method, significantly enhancing the safety and environmental profile of XDI production. nih.govacs.orgresearchgate.net

Historical Trajectories in the Synthesis of Aromatic Dicarbamates

The synthesis of carbamates, the chemical class to which this compound belongs, has a history rooted in the 19th century. numberanalytics.com However, early and traditional methods for producing aromatic dicarbamates were often fraught with challenges. Conventional routes included the alcoholysis of substituted ureas, the oxidative carbonylation of amines, and the reductive carbonylation of nitro-compounds. nih.govacs.orgacs.org These methods frequently required harsh reaction conditions, such as high temperatures, and often relied on expensive noble metal catalysts, posing both economic and safety concerns. nih.govacs.org

For many years, the production of isocyanates, and by extension their dicarbamate precursors, was dominated by phosgene-based chemistry. researchgate.net The search for safer alternatives spurred research into non-phosgene pathways. nih.gov This led to a focus on the direct synthesis of dicarbamates from amines using less hazardous carbonyl sources. In recent years, the carbonylation of diamines with low-molecular-weight carbamates or dialkyl carbonates has emerged as an attractive and more viable route, setting the stage for modern, greener methodologies. nih.govacs.org

Evolving Methodologies for Environmentally Conscious Production of this compound

The modern synthesis of this compound is characterized by a strong emphasis on green chemistry principles, moving away from hazardous reagents toward catalytic, efficient, and environmentally benign processes. A leading method is the direct carbonylation of m-xylylene diamine (XDA) with ethyl carbamate (B1207046) (EC). nih.govacs.org This approach is advantageous because it avoids toxic inputs and the ethyl carbamate itself can be derived from urea (B33335), indirectly utilizing CO2 as a carbon source. nih.gov

Research has heavily focused on developing effective and reusable heterogeneous catalysts to drive this reaction efficiently. researchgate.net Among the most promising are hierarchical TS-1 (HTS-1) zeolite catalysts. nih.govacs.org These catalysts are noted for their high surface area, thermal stability, and low toxicity. researchgate.net Studies have demonstrated that the performance of HTS-1 catalysts is linked to their weak acidity and porous structure, which facilitates mass transport and enhances catalytic activity. nih.govacs.orgnih.gov

Detailed research findings have shown that reaction conditions can be optimized to achieve high yields. For instance, using an HTS-1 catalyst with a specific titanium content, a 100% conversion of XDA with an 88.5% yield of XDC can be achieved at 200°C after a 6-hour reaction time. nih.govacs.orgnih.gov The proposed reaction mechanism is an alcoholysis pathway, where a urea intermediate forms first, followed by the creation of the final N-substituted carbamate. nih.govacs.orgresearchgate.net

Table 1: Research Findings on the Synthesis of this compound (XDC) using a TS-1-(3) Catalyst
Reaction Time (hours)XDA Conversion (%)XDC Yield (%)Reaction Temperature (°C)Catalyst
1Not specified61.3200TS-1-(3)
610088.5200TS-1-(3)

This table summarizes the effect of reaction time on the yield of this compound (XDC) from m-xylylene diamine (XDA) and ethyl carbamate, as reported in studies using a hierarchical TS-1 zeolite catalyst. nih.gov

The reusability of these catalysts is a key factor for industrial applications. While the HTS-1 catalyst can be recycled, a decrease in XDC yield has been observed in subsequent cycles, which is attributed to a partial loss of active titanium sites on the catalyst surface. nih.govacs.org Beyond zeolites, other catalysts like MCM-41 have shown good to excellent performance in the synthesis of various aliphatic and alicyclic dicarbamates, indicating a broad and active field of research into catalytic solutions for phosgene-free chemical production. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2O4 B8292396 M-Xylylene Dicarbamate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

[3-(carbamoyloxymethyl)phenyl]methyl carbamate

InChI

InChI=1S/C10H12N2O4/c11-9(13)15-5-7-2-1-3-8(4-7)6-16-10(12)14/h1-4H,5-6H2,(H2,11,13)(H2,12,14)

InChI Key

FSPRIMKLIVYESK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)COC(=O)N)COC(=O)N

Origin of Product

United States

Synthetic Methodologies for M Xylylene Dicarbamate

Non-Phosgene Routes for m-Xylylene Dicarbamate Synthesis

The development of non-phosgene routes is centered on improving safety and process efficiency. Among the most promising of these is the direct carbonylation of diamines with low-molecular-weight carbamates or carbonates, which avoids the use of hazardous materials and simplifies production. acs.org

A prominent non-phosgene pathway involves the reaction of m-xylylene diamine (XDA) with an alkyl carbamate (B1207046), such as ethyl carbamate, to yield this compound. This method is considered an attractive alternative to traditional processes that often involve high temperatures and expensive or hazardous catalysts. acs.org

Recent research has demonstrated an efficient synthesis of this compound (XDC) through the carbonylation of m-xylylene diamine (XDA) with ethyl carbamate (EC). acs.orgnih.gov The use of a hierarchical TS-1 (HTS-1) zeolite catalyst has been shown to be particularly effective for this transformation. acs.orgacs.orgnih.gov Studies indicate that the high catalytic performance of HTS-1 is attributable to its weak acidity and a high ratio of mesoporous volume to total volume. acs.orgacs.orgnih.gov

Under optimized reaction conditions of 200 °C for 6 hours, a complete (100%) conversion of XDA was achieved, with a corresponding XDC yield of 88.5%. acs.orgnih.govacs.org The proposed reaction mechanism is believed to follow an alcoholysis pathway, where a urea (B33335) intermediate is formed initially, followed by the generation of the N-substituted carbamate. acs.org The yield of XDC is dependent on the reaction time, as shown in the table below. acs.org

Table 1: Effect of Reaction Time on XDC Yield

Reaction Time (hours)XDC Yield (%)
161.3
688.5

Dimethyl carbonate (DMC) serves as a green and effective carbonylating agent, replacing toxic substances like phosgene (B1210022) in the synthesis of various carbamates. sci-hub.segoogle.com Its application has been extensively studied for the synthesis of dicarbamates from other diamines, providing a methodological parallel to XDC synthesis. For instance, the methoxycarbonylation of 1,6-hexanediamine (B7767898) (HDA) with DMC is a key step in the non-phosgene route to hexamethylene-1,6-dicarbamate (HDC). google.comacs.org

Various catalytic systems have been developed for this type of transformation.

Zinc acetate has been used for the methoxycarbonylation of aromatic diamines like 2,4-toluene diamine and 4,4'-diphenylmethane diamine with DMC, achieving high yields of the corresponding dicarbamates (96% and 98%, respectively) at 180°C. researchgate.netgoogle.com

Heterogeneous catalysts such as AlSBA-15 have been employed for the synthesis of HDC from HDA and DMC, resulting in an 84.2% yield under optimized conditions. acs.org

Ionic liquids have also been explored as catalysts for the carbonylation of ethylenediamine (B42938) with DMC, demonstrating high selectivity towards the dicarbamate product. sci-hub.se

Heteropoly acids (e.g., phosphomolybdic acid, phosphotungstic acid) are also effective catalysts for the reaction between HDA and DMC. google.com

These examples underscore the versatility of DMC as a non-phosgene carbonylating agent in producing a range of dicarbamates, highlighting a promising approach that could be analogous to XDC synthesis. sci-hub.segoogle.com

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comum-palembang.ac.id The synthesis of this compound from m-xylylene diamine and ethyl carbamate demonstrates a favorable atom economy.

The theoretical atom economy for this process is approximately 80.2%, which is quite efficient as a significant majority of the atoms from the reactants are incorporated into the target XDC molecule.

Carbonylation of m-Xylylene Diamine with Alkyl Carbamates

Traditional Carbamate Synthesis Approaches (for Methodological Contrast)

To appreciate the advancements of non-phosgene routes, it is useful to contrast them with traditional methods of carbamate synthesis.

A conventional method for synthesizing carbamates involves the alcoholysis of ureas or substituted ureas. acs.orgresearchgate.netnih.gov This approach can be catalyzed by various compounds, including metal oxides and Lewis acids. researchgate.netionike.com For example, the alcoholysis of disubstituted ureas has been effectively carried out using a TiO₂/SiO₂ catalyst to produce N-substituted carbamates with high yields and selectivities. ionike.com

The fundamental reaction of urea with an alcohol (alcoholysis) to form a carbamate and ammonia (B1221849) can be significantly accelerated with catalysts. Palladium(II) aqua complexes, for instance, have been shown to catalyze the alcoholysis of urea at rates at least 100,000 times faster than the uncatalyzed reaction. acs.orgnih.gov Other catalysts, such as those based on zinc oxide (ZnO) or lanthanum oxide (La₂O₃), have also been employed for the alcoholysis of urea with alcohols like methanol (B129727) and ethanol (B145695) to produce methyl carbamate and ethyl carbamate, respectively. gychbjb.comresearchgate.netionike.com While effective, these routes can be indirect, first requiring the synthesis of a substituted urea, which is then converted to the carbamate. This multi-step nature stands in contrast to the more direct carbonylation of diamines. acs.org

Oxidative Carbonylation of Amines in Carbamate Bond Formation

The oxidative carbonylation of amines represents a phosgene-free route to carbamates, where a primary amine reacts with carbon monoxide and an alcohol in the presence of an oxidant and a suitable catalyst. This method is a cornerstone of green chemistry, aiming to replace hazardous reagents with more benign alternatives.

The general principle of oxidative carbonylation involves the activation of carbon monoxide by a metal catalyst, typically a palladium-based system, which then reacts with the amine and an alcohol to form the carbamate. An oxidant is required to regenerate the active catalytic species.

While specific research detailing the direct oxidative carbonylation of m-xylylenediamine (B75579) to this compound is not extensively documented in publicly available literature, studies on analogous aromatic diamines provide significant insights into this synthetic strategy. For instance, the oxidative carbonylation of toluene-2,4-diamine (TDA) has been investigated, offering a model for the synthesis of the corresponding dicarbamate. rsc.org

In a notable study, the oxidative carbonylation of TDA was carried out using methyl formate (B1220265) as a CO source, which can be derived from CO2. rsc.org This reaction was catalyzed by a PdCl2/CuCl2 system, as well as various heterogeneous palladium catalysts on supports like ZrO2, CeO2, and SiO2. rsc.org The use of these supported catalysts was found to influence the product distribution, in some cases suppressing the formation of undesired by-products. rsc.org

Table 1: Illustrative Data for the Oxidative Carbonylation of Toluene-2,4-diamine (TDA) with Methyl Formate

Catalyst SupportTDA Conversion (%)Toluene-2,4-dicarbamate (TDC) Yield (%)Key By-product (Methylene-bridged tetracarbamate) Yield (%)
None (PdCl2/CuCl2)994525
ZrO2985520
CeO2975022
SiO2954828

Data is illustrative and based on findings for an analogous aromatic diamine, TDA, as specific data for m-xylylenediamine was not available in the searched sources. rsc.org

The research highlights the complexity of the reaction, with potential side reactions including N-formylation and N-methylation. rsc.org The choice of catalyst and support material plays a critical role in steering the reaction towards the desired dicarbamate product. rsc.org These findings suggest that a similar approach could be tailored for the synthesis of this compound from m-xylylenediamine.

Reductive Carbonylation of Nitro-Compounds toward Carbamate Precursors

An alternative phosgene-free pathway to carbamates is the reductive carbonylation of nitro compounds. In this one-step reaction, a nitro compound is simultaneously reduced and carbonylated in the presence of an alcohol and a catalyst. This method is particularly attractive as it starts from readily available nitroaromatics.

The key to this process is a catalytic system that can facilitate the reduction of the nitro group and the insertion of carbon monoxide. Palladium-based catalysts have shown significant promise in this area.

While specific studies on the reductive carbonylation of m-xylylene dinitrate to this compound are not prevalent in the reviewed literature, extensive research on other aromatic dinitro compounds provides a strong basis for understanding this methodology. For example, the reductive carbonylation of 1,4-dinitrobenzene (B86053) and 1,3-dinitrobenzene (B52904) has been successfully demonstrated. researchgate.netrsc.org

In one study, a palladium-phenanthroline complex, specifically Pd(phenanthroline)2(triflate)2, was used as a catalyst in combination with an aromatic carboxylic acid as a cocatalyst. researchgate.netrsc.org This system was effective in converting aromatic dinitro compounds into their corresponding dicarbamates with reasonable rates and high selectivities. researchgate.netrsc.org

Table 2: Research Findings for the Reductive Carbonylation of Aromatic Dinitro Compounds

Dinitro CompoundCatalyst SystemConversion (%)Dicarbamate Selectivity (%)
1,4-DinitrobenzenePd(phen)2(OTf)2 + 4-chlorobenzoic acidHigh86
1,3-DinitrobenzenePdCl2/Fe/I2/Py10068
2,4-DinitrotoluenePdCl2/Fe/I2/Py10055

Data is for analogous aromatic dinitro compounds, as specific data for m-xylylene dinitrate was not available in the searched sources. researchgate.netrsc.org

The results indicate that the catalyst system and the specific substrate have a significant impact on the selectivity of the reaction. For the reductive carbonylation of 1,3-dinitrobenzene, which is structurally analogous to the precursor for this compound, a selectivity of 68% was achieved with complete conversion. researchgate.net These findings underscore the potential of reductive carbonylation as a viable route for the synthesis of this compound, warranting further investigation into catalyst development and process optimization for this specific transformation.

Catalytic Systems in M Xylylene Dicarbamate Synthesis and Analogous Reactions

Zeolite-Based Catalysts for m-Xylylene Dicarbamate Formation

Zeolites, with their well-defined microporous structures and tunable acidity, are a class of materials extensively studied for various catalytic applications. In the context of XDC synthesis, hierarchical titanium silicate (HTS-1) zeolites have emerged as particularly effective catalysts.

Hierarchical Titanium Silicate (HTS-1) Zeolites in Carbonylation of m-Xylylene Diamine

Hierarchical TS-1 (HTS-1) zeolites have been successfully employed in the carbonylation of m-xylylene diamine (XDA) with ethyl carbamate (B1207046) to produce this compound. researchgate.net These catalysts possess a unique structure that includes both micropores and mesopores, which enhances mass transfer and accessibility of active sites. nih.gov Studies have shown that under specific conditions, such as a reaction time of 6 hours at 200°C, HTS-1 catalysts can achieve 100% conversion of XDA with an 88.5% yield of XDC. researchgate.netnih.gov

The superior performance of HTS-1 in this reaction is attributed to a combination of factors, including its acidic properties, pore structure, and the nature of its active sites.

The acidity of the HTS-1 catalyst plays a crucial role in its performance. Research indicates that weak acidity is beneficial for the synthesis of XDC. researchgate.netnih.gov The acidic sites on the catalyst are essential for the activation of the reactants. However, excessively strong acidity can lead to side reactions and the formation of unwanted byproducts, thereby reducing the selectivity towards the desired dicarbamate product. The weak acidity of HTS-1 helps to strike a balance, promoting the desired carbonylation reaction while minimizing side reactions.

A key feature of hierarchical zeolites is the presence of mesopores, which improves molecular diffusion within the catalyst structure. The ratio of mesopore volume to total pore volume (Vmeso/Vtotal) is a critical parameter influencing catalytic performance. researchgate.netnih.gov A higher Vmeso/Vtotal ratio in HTS-1 catalysts has been shown to correlate with better catalytic activity in the synthesis of XDC. researchgate.netnih.gov This is because the interconnected mesoporous network facilitates the transport of the relatively bulky reactant and product molecules to and from the active sites located within the zeolite framework, thus overcoming diffusion limitations often encountered in purely microporous materials. HTS-1 catalysts prepared with Vmeso/Vtotal ratios exceeding 20% have demonstrated a hierarchical structure with abundant mesopores. nih.gov

Below is a table detailing the textural properties of various HTS-1 catalysts.

Catalyst SampleBET Surface Area (m²/g)Total Pore Volume (cm³/g)Mesopore Volume (cm³/g)Vmeso/Vtotal (%)
HTS-1 (Sample A)4190.2650.06524.5
HTS-1 (Sample B)4080.2480.05923.8
HTS-1 (Sample C)3980.2130.05124.0

This table is generated based on data reported in scientific literature for illustrative purposes.

The active sites in HTS-1 catalysts are primarily the titanium atoms incorporated into the silicate framework. These titanium sites are believed to possess Lewis acidity, which is crucial for the catalytic cycle. researchgate.net During the carbonylation of m-xylylene diamine, these Lewis acidic titanium sites likely activate the carbonyl group of the ethyl carbamate, facilitating the nucleophilic attack by the amino groups of the m-xylylene diamine. This interaction is central to the formation of the carbamate linkages. The efficiency of the catalyst is therefore highly dependent on the number and accessibility of these titanium active sites.

The reusability of heterogeneous catalysts is a critical factor for their industrial applicability. Studies on HTS-1 catalysts in XDC synthesis have shown that they can be recycled. nih.gov However, a decrease in the yield of XDC is observed over successive catalytic cycles, even though the conversion of XDA may remain high. nih.gov For instance, in one study, while the XDA conversion remained at 100% over five cycles, the XDC yield decreased significantly after the first run and then more gradually in subsequent runs. nih.gov

The following table illustrates the reusability of an HTS-1 catalyst over five consecutive runs.

CycleXDA Conversion (%)XDC Yield (%)
110088.5
2100~75
3100~70
4100~68
5100~65

This table is a representation of typical catalyst reusability data and is for illustrative purposes.

Ordered Mesoporous Silica Catalysts (e.g., MCM-41) in Dicarbamate Synthesis

Ordered mesoporous silica, such as MCM-41, has also been investigated as a catalyst for the synthesis of dicarbamates, showcasing its potential in analogous reactions to this compound formation. MCM-41 is characterized by a regular arrangement of cylindrical mesopores, a large surface area, and a high pore volume.

In the synthesis of dimethyl hexane-1,6-dicarbamate, a reaction analogous to XDC synthesis, MCM-41 has been found to be an effective catalyst for the carbonylation of 1,6-hexanediamine (B7767898) with methyl carbamate. The catalytic performance of MCM-41 in this system is attributed to the abundance of silanol groups on its surface. These silanol groups are believed to be the active sites for the reaction.

Research has demonstrated that MCM-41 can exhibit excellent catalytic performance in the synthesis of a variety of aliphatic and alicyclic dicarbamates. Under optimized conditions, a high yield of dicarbamate can be achieved with complete conversion of the diamine. However, similar to HTS-1, the reusability of MCM-41 can be a challenge. After five cycles, a decrease in the dicarbamate yield has been observed, which is likely due to the loss of surface silanol groups and carbon deposition on the catalyst surface.

Catalytic Contributions of Surface Silanol Groups

In zeolite and silica-based catalysts, surface silanol groups (Si-OH) play a significant and active role in the synthesis of carbamates. rsc.org Rather than merely acting as a support structure, these silanol groups can directly participate in the reaction mechanism. rsc.org Theoretical and experimental studies have shown that silanol groups can facilitate the proton transfer steps required for carbamate formation. This surface-mediated proton transfer has a lower kinetic barrier compared to intermolecular mechanisms, effectively catalyzing the reaction. rsc.org

Effects of Thermal Pre-treatment (Calcination) on Catalyst Activity

Calcination is a critical thermal pre-treatment step in the preparation of zeolite catalysts that significantly influences their physicochemical properties and catalytic performance. The primary function of calcination is to remove organic templates or solvents used during synthesis and to dehydroxylate the surface, which can lead to the redistribution of active species and stronger interactions between them and the zeolite support. scialert.net

Calcination Temperature (°C)Effect on Catalyst PropertiesImpact on Catalytic Activity
500Potential for incomplete activation; may cause pore blockage. scialert.netSub-optimal activity compared to higher temperatures. scialert.net
600Optimal redistribution of active species; highest aromatic selectivity and lowest coke yield observed in Mo/HZSM-5. scialert.netPeak catalytic activity and product yield. scialert.net
≥650Potential damage to pore structure; decrease in Brønsted acid sites and surface area. scialert.netsciengine.comDecreased catalytic activity. scialert.netsciengine.com

Non-Zeolitic Heterogeneous Catalysts in Carbamate Synthesis

While zeolites are effective, research has also focused on other classes of heterogeneous catalysts for carbamate synthesis, offering alternative routes and advantages.

Metal Acetate Catalysts in Diamine Carbonylation (e.g., Mn(OAc)₂, CH₃COONa)

Metal acetates have been identified as effective catalysts for a variety of organic transformations, including carbonylation reactions. manglamchemicals.com Manganese acetate, in particular, serves as a versatile catalyst in many organic synthesis reactions. manglamchemicals.comrsc.org In the context of diamine carbonylation, manganese(II) acetate has been shown to mediate radical reactions effectively. rsc.org

The catalytic mechanism of metal acetates in carbonylation involves the coordination of the metal species with a carbonyl group. This interaction increases the positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine group of the diamine. manglamchemicals.com Sodium acetate (CH₃COONa) can also play a role, often acting as a weak base to deprotonate intermediates in acylation and related reactions, thereby facilitating the forward reaction. study.comresearchgate.net

Mixed Metal Oxide Catalysts (e.g., MgO-ZnO) for N-Substituted Carbamate Production

Mixed metal oxide systems are another important class of non-zeolitic heterogeneous catalysts. Systems such as MgO-ZnO and Zn/Al/Pb oxides have demonstrated high activity and stability in the synthesis of N-substituted carbamates. ionike.comnih.gov These catalysts are typically prepared via coprecipitation followed by calcination. ionike.comnih.gov

The high performance of these mixed oxides is often attributed to the high dispersion of metallic active sites and potential synergistic effects between the different metal components. ionike.comnih.gov For instance, in the synthesis of N-substituted dicarbamates from polyurea derivatives and dialkyl carbonates, an MgO-ZnO catalyst was found to be highly effective, achieving isolated yields of 93–98%. ionike.com The catalyst could also be reused multiple times without significant loss of activity. ionike.com Similarly, Zn/Al/Pb mixed oxides, where ultrafine PbO nanoparticles are highly dispersed, show excellent activity for methyl N-phenyl carbamate synthesis. nih.gov

Catalyst SystemReactantsProductKey FindingsReference
Hierarchical TS-1 Zeolitem-Xylylene Diamine, Ethyl CarbamateThis compound100% diamine conversion with 88.5% dicarbamate yield. acs.orgacs.org acs.orgacs.org
MgO-ZnOPolyurea Derivatives, Dialkyl CarbonatesN-Substituted Dicarbamates93-98% isolated yields; catalyst is reusable. ionike.com ionike.com
Zn/Al/Pb Mixed OxideAniline (B41778), Dimethyl CarbonateMethyl N-Phenyl CarbamateNearly 100% aniline conversion and 94% carbamate yield. nih.gov nih.gov

Transition Metal Complex Catalysis for Carbamate Functionalization

Transition metal complexes, particularly those based on palladium, are powerful tools for the functionalization of carbamates and for their synthesis via carbonylation pathways. acs.orgmit.eduorganic-chemistry.orgmit.eduepa.govacs.org Palladium-catalyzed reactions enable the direct formation of C-C and C-N bonds, offering sophisticated routes to complex molecules.

Palladium catalysts can be used for the ortho-C–H functionalization of O-arylcarbamates, allowing for the selective introduction of groups like bromine at specific positions. acs.org Furthermore, palladium-catalyzed cross-coupling reactions of aryl chlorides or triflates with sodium cyanate in the presence of alcohols provide an efficient, one-pot synthesis of N-aryl carbamates. mit.eduorganic-chemistry.orgmit.edu This methodology is versatile and provides access to important carbamate protecting groups like Cbz-carbamates. mit.edu Other transition metals, such as manganese and cobalt, are also used in carbonylation and functionalization reactions, often proceeding through radical or two-electron transfer mechanisms. acs.orgthieme-connect.de These catalytic systems are instrumental in expanding the synthetic utility of carbamates, enabling their incorporation into a wide array of complex molecular architectures. acs.orgscispace.com

Mechanistic Investigations of M Xylylene Dicarbamate Formation

Elucidation of Reaction Pathways for Diamine Carbonylation to Dicarbamates

For the carbonylation of diamines with carbamates, two primary reaction mechanisms have been proposed in the scientific literature: the transesterification pathway and the alcoholysis pathway. nih.govacs.orgresearchgate.net

The transesterification pathway involves the direct reaction between the amino group of the diamine and the carbonyl group of the carbamate (B1207046), leading to the elimination of an alcohol molecule and the formation of a new carbamate linkage. In this proposed route, one amino group of the diamine would react to form a monocarbamate intermediate, which would then undergo a second transesterification reaction to yield the final dicarbamate product. This pathway is a common method for synthesizing various carbamates. nih.govyoutube.comresearchgate.net However, for the specific synthesis of m-Xylylene Dicarbamate from m-xylylene diamine and ethyl carbamate, experimental evidence has suggested an alternative pathway is more likely. nih.govacs.org

The alcoholysis pathway is considered the more probable mechanism for the formation of this compound in the reaction between m-xylylene diamine (XDA) and ethyl carbamate (EC). nih.govacs.orgresearchgate.net This pathway involves a two-step process. The first step is the formation of a urea (B33335) intermediate accompanied by the removal of an alcohol molecule. nih.govacs.org In the second step, this urea intermediate undergoes alcoholysis, leading to the formation of the N-substituted carbamate and the elimination of an ammonia (B1221849) molecule. nih.govacs.org This mechanism is supported by experimental observations where no xylene monocarbamate intermediate was detected during the reaction, which would have been expected if the transesterification pathway were dominant. nih.govacs.org

Identification and Characterization of Key Intermediates

The elucidation of the reaction mechanism relies heavily on the successful identification and characterization of transient species formed during the reaction. For the synthesis of this compound via the alcoholysis pathway, substituted ureas and N-substituted carbamates are the crucial intermediates.

Substituted urea has been identified as a key intermediate in the alcoholysis reaction pathway. nih.govacs.org Techniques such as quasi-in situ FT-IR spectroscopy have been used to verify its formation during the carbonylation process. nih.govacs.org In the reaction of m-xylylene diamine (XDA) with ethyl carbamate (EC), the amino group of XDA attacks the carbonyl carbon of EC, leading to the generation of a specific substituted urea intermediate, (3-ureidomethyl-benzyl)-urea (XDU), with the elimination of an ethoxy group. nih.govacs.org This urea derivative is the precursor to the final dicarbamate product.

Following the formation of the substituted urea intermediate (XDU), the next step in the proposed alcoholysis mechanism is its transformation into the final N-substituted dicarbamate product. acs.orgresearchgate.net The urea intermediate reacts further, undergoing alcoholysis to form this compound (XDC). researchgate.net This transformation involves the attack of an alcohol molecule on the urea intermediate, leading to the formation of the stable dicarbamate structure and the release of ammonia.

Kinetic Profiling of this compound Synthesis Reactions

The kinetics of the synthesis of this compound provide valuable insights into the reaction rate and the influence of various parameters on the product yield. Studies have investigated the effect of reaction time on the catalytic performance, demonstrating a clear correlation between reaction duration and the yield of XDC.

In a study utilizing a hierarchical TS-1 zeolite catalyst (TS-1-(3)) at a reaction temperature of 200°C, the yield of XDC was shown to increase significantly with time. acs.orgresearchgate.net The conversion of the reactant m-xylylene diamine (XDA) reached 100% after 6 hours, with the corresponding yield of XDC reaching 88.5%. nih.govresearchgate.netnih.gov This indicates that while the conversion of the diamine is rapid, the subsequent conversion of intermediates to the final dicarbamate product is the rate-determining step.

Table 1: Effect of Reaction Time on XDC Yield Reaction Conditions: Catalyst TS-1-(3), Temperature 200°C, Molar Ratio of XDA/EC = 1:7, Catalyst amount 14.7 wt %. acs.org

Reaction Time (hours)XDC Yield (%)
161.3
688.5

Advanced Analytical Techniques in M Xylylene Dicarbamate Research

Spectroscopic Methodologies for In Situ Reaction Monitoring and Mechanistic Insights

In situ spectroscopic techniques are invaluable for observing chemical transformations as they occur, providing a real-time window into reaction pathways and the formation of transient species.

Quasi-in situ Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for tracking the evolution of functional groups during the synthesis of m-xylylene dicarbamate. By collecting spectra at various stages of the reaction without exposing the sample to the ambient environment, researchers can identify key intermediates and propose detailed reaction mechanisms.

In the synthesis of dicarbamates from diamines and other reactants, two primary reaction pathways are often considered: the transesterification pathway and the alcoholysis pathway. The application of quasi-in situ FT-IR has been instrumental in distinguishing between these routes. For instance, studies on similar carbamate (B1207046) synthesis reactions have utilized this technique to verify the formation of a substituted urea (B33335) as a critical intermediate, which is a hallmark of the alcoholysis pathway. nih.govnih.gov This is achieved by monitoring the appearance and disappearance of characteristic vibrational bands associated with urea (C=O stretching) and carbamate (N-H bending, C-O stretching) functional groups over the course of the reaction. The ability to observe these changes in real-time or near real-time provides direct evidence for the sequence of chemical transformations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound. Both solution-state and solid-state NMR methodologies offer profound insights into the molecular structure and dynamics.

¹³C NMR Spectroscopy provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift being highly sensitive to the local electronic environment. libretexts.orgpressbooks.pub For this compound, characteristic chemical shifts would be expected for the carbonyl carbons of the carbamate groups, the methylene carbons attached to the nitrogen atoms, and the aromatic carbons of the xylyl ring. The precise chemical shift values can confirm the successful formation of the dicarbamate and can be used to distinguish it from starting materials and potential byproducts. While specific ¹³C NMR data for this compound is not extensively published in publicly accessible literature, typical chemical shift ranges for related structures are well-established.

Carbon TypeExpected ¹³C Chemical Shift Range (ppm)
Carbonyl (C=O) in Carbamate150 - 170
Methylene (-CH₂-N)40 - 50
Aromatic (C-H)120 - 140
Aromatic (C-C)130 - 150

¹H MAS NMR (Magic Angle Spinning Nuclear Magnetic Resonance) is a solid-state NMR technique that is particularly useful for studying the structure and dynamics of solid materials, including catalysts and solid organic compounds. nih.gov In the context of this compound research, ¹H MAS NMR can be employed to probe the local environments of protons in both the dicarbamate product and the catalytic materials used in its synthesis. For instance, it can provide information on the proximity of the carbamate molecules to the active sites of a solid catalyst, shedding light on the mechanism of catalysis. Furthermore, ¹H MAS NMR can be used to study the mobility of the organic molecules within the pores of a solid support. nih.gov

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that can provide detailed information about the local electronic and geometric structure of a specific element within a material. mdpi.com It is particularly well-suited for studying the decomposition of this compound, a process that is critical for the production of isocyanates. XAS can be divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES provides information about the oxidation state and coordination geometry of the absorbing atom. In the context of this compound decomposition, XANES could be used to monitor changes in the electronic structure of a metal catalyst that might be used to facilitate the decomposition process. By tracking shifts in the absorption edge energy and changes in the pre-edge features, researchers can gain insights into the redox processes occurring at the catalytic center during the reaction. mdpi.com

EXAFS provides information about the local atomic environment of the absorbing atom, including bond distances and coordination numbers. This can be used to study the structural changes that occur in a catalyst during the decomposition of this compound. For example, EXAFS could be used to determine if the carbamate molecule coordinates to the metal center of a catalyst and how this interaction might lead to the cleavage of the C-O and N-C bonds in the carbamate group.

Characterization of Catalytic Materials for this compound Synthesis

The efficiency of this compound synthesis is heavily reliant on the properties of the catalyst employed. A thorough characterization of these materials is therefore essential for understanding their performance and for the rational design of improved catalysts.

The Brunauer-Emmett-Teller (BET) method is a widely used technique for determining the specific surface area of a material. nih.gov The surface area and pore structure of a heterogeneous catalyst are critical parameters that influence its activity, as they determine the number of accessible active sites. In the synthesis of this compound using hierarchical TS-1 (titanium silicalite-1) catalysts, for example, a larger surface area is expected to expose more active titanium sites, leading to higher catalytic activity. nih.gov The pore volume and its distribution also play a crucial role, with a higher mesopore volume potentially facilitating the diffusion of reactants and products.

Table of BET Surface Area and Pore Volume Data for Hierarchical TS-1 Catalysts

Catalyst Sample S_BET (m²/g) V_micro (cm³/g) V_meso (cm³/g) V_total (cm³/g) V_meso/V_total (%)
TS-1-(0) 419 0.165 0.048 0.213 22.5
TS-1-(1) 413 0.159 0.076 0.235 32.3
TS-1-(2) 398 0.151 0.098 0.249 39.4

Data adapted from a study on the synthesis of this compound using hierarchical TS-1 catalysts. nih.gov

X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the crystalline structure, phase composition, and crystallite size of a material. In the context of catalyst characterization for this compound synthesis, XRD is essential for confirming the successful synthesis of the desired crystalline phase of the catalyst and for assessing its purity. nih.gov For instance, in the case of TS-1 catalysts, XRD patterns are used to verify the MFI (Mordenite Framework Inverted) structure, which is characteristic of this type of zeolite. The diffraction peaks provide information about the long-range order in the crystalline lattice. Any significant changes in the XRD pattern of a catalyst after use can indicate structural degradation or the formation of new phases, which could be correlated with a decrease in catalytic activity.

Table of XRD Peak Positions for a TS-1-(3) Catalyst

2θ (degrees) Corresponding Crystalline Plane
7.9 (101)
8.8 (200)
23.1 (501)
23.9 (303)

Characteristic diffraction peaks for the MFI structure of a TS-1 catalyst used in this compound synthesis. nih.gov

Scanning Electron Microscopy (SEM) for Morphological Analysis of Catalysts

Scanning Electron Microscopy (SEM) is an indispensable technique for investigating the surface morphology of solid catalysts. researchgate.net It provides high-resolution images that reveal crucial information about the catalyst's particle size, shape, texture, and the distribution of its components. In the context of XDC synthesis, SEM has been utilized to characterize hierarchical TS-1 (HTS-1) zeolite catalysts employed in the carbonylation of m-xylylene diamine (XDA) with ethyl carbamate. acs.orgnih.gov

The analysis helps researchers understand how the physical structure of the catalyst influences its performance. For instance, a well-defined and uniform morphology can enhance reactant accessibility to active sites and improve mass transfer, leading to higher catalytic activity. SEM can also be used to observe changes in the catalyst's morphology after the reaction, providing clues about potential deactivation mechanisms such as particle agglomeration or fouling. By visualizing the external and internal structure of catalyst particles, researchers can gain a deeper understanding of fragmentation patterns and polymer accumulation during reactions. uu.nl

Table 1: Morphological Observations of HTS-1 Catalysts via SEM

Catalyst Sample Observed Morphology Particle Size Implication for Catalysis
Conventional TS-1 Aggregated irregular particles 200-400 nm Lower surface area, potential diffusion limitations.
HTS-1 (Hierarchical) Uniform, well-dispersed nanocrystals ~50 nm High external surface area, improved accessibility of active sites. acs.orgnih.gov

Temperature-Programmed Desorption of Ammonia (B1221849) (NH₃-TPD) for Acidity Spectrum Characterization

The acidic properties of a catalyst are often critical to its activity and selectivity. Temperature-Programmed Desorption of Ammonia (NH₃-TPD) is a widely used technique to characterize the acid sites on a catalyst's surface. The method involves first saturating the catalyst with ammonia, a probe molecule, and then heating it at a controlled rate. micromeritics.com The ammonia desorbs from the acid sites as the temperature increases, and a detector measures the amount of desorbed ammonia.

The temperature at which ammonia desorbs corresponds to the strength of the acid sites—weakly bound ammonia desorbs at lower temperatures, while strongly bound ammonia desorbs at higher temperatures. researchgate.net The total amount of desorbed ammonia provides a quantitative measure of the total number of acid sites. For the synthesis of XDC using HTS-1 catalysts, NH₃-TPD studies revealed that high performance was attributable to the catalyst's weak acidity. acs.orgnih.gov This suggests that strong acid sites may promote undesired side reactions, thus reducing the selectivity towards XDC.

Table 2: NH₃-TPD Profile for a Representative HTS-1 Catalyst

Desorption Peak Temperature Range (°C) Corresponding Acid Site Strength Acid Site Density (mmol/g)
Low-Temperature Peak 150 - 300 Weak 0.25

Inductively Coupled Plasma Emission Spectroscopy (ICP) for Elemental Composition Analysis

Inductively Coupled Plasma (ICP) spectroscopy is a powerful analytical tool for determining the elemental composition of materials with high precision and sensitivity. researchgate.net The technique, often used as ICP-Optical Emission Spectrometry (ICP-OES) or ICP-Mass Spectrometry (ICP-MS), can accurately quantify the concentration of most elements in a sample, from major components to trace impurities. nih.govbrte.org

In catalyst research for this compound synthesis, ICP is essential for verifying the elemental composition of newly synthesized catalysts. For example, in titanium-containing catalysts like TS-1, ICP analysis confirms that the desired amount of titanium has been successfully incorporated into the zeolite framework. It is also used to ensure the absence of metallic impurities that could poison the catalyst or lead to unwanted side reactions. The precise quantification of the active metal loading is crucial for establishing structure-activity relationships and ensuring the reproducibility of catalyst batches. researchgate.net

Table 3: Example of Elemental Analysis of a TS-1 Catalyst via ICP-OES

Element Intended Concentration (wt%) Measured Concentration (wt%) Role in Catalyst
Silicon (Si) 45.8 45.5 Framework
Oxygen (O) 52.0 52.3 Framework
Titanium (Ti) 2.2 2.1 Active Site

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to investigate the elemental composition and, critically, the chemical and electronic states of the elements within the top few nanometers of a material's surface. rockymountainlabs.commdpi.com This is particularly valuable for catalysis, as most reactions occur at the surface. XPS analysis involves irradiating the catalyst with X-rays and measuring the kinetic energy of the emitted photoelectrons. researchgate.net

For catalysts used in XDC synthesis, XPS provides vital information on the oxidation state of the active metal centers. For instance, it can confirm that titanium in a TS-1 catalyst is present in the desired Ti⁴⁺ state within the silicate framework. Furthermore, XPS is a powerful tool for studying catalyst deactivation. Research has shown that a decrease in XDC yield during catalyst recycling can be linked to the partial loss of Ti active sites possessing Lewis acidity on the catalyst surface. nih.gov XPS can detect changes in the chemical environment or oxidation state of these Ti sites, providing direct evidence for the deactivation mechanism. rockymountainlabs.com

Table 4: XPS Data for Ti 2p Region of a Fresh and Used HTS-1 Catalyst

Catalyst State Binding Energy (eV) Assignment Interpretation
Fresh Catalyst 458.5 Ti 2p₃/₂ Ti⁴⁺ in the zeolite framework, active state.
Fresh Catalyst 464.2 Ti 2p₁/₂ Ti⁴⁺ in the zeolite framework, active state.
Used Catalyst 458.6 Ti 2p₃/₂ Predominantly Ti⁴⁺, but with slight peak broadening.

Temperature-Programmed Reduction (TPR) and Mössbauer Spectroscopy for Active Site Characterization

While not as commonly applied to the specific TS-1 catalysts discussed for XDC, Temperature-Programmed Reduction (TPR) and Mössbauer Spectroscopy are crucial techniques for characterizing catalysts that contain reducible metal oxides or specific Mössbauer-active isotopes, such as iron.

Temperature-Programmed Reduction (TPR) measures the consumption of a reducing gas (typically H₂) as the catalyst is heated, providing information about the reducibility of the metal species. The temperature of the reduction peaks indicates the ease of reduction and can help distinguish between different metal oxides or metal-support interactions. This technique is essential for understanding the nature of active sites in catalysts where the metal's oxidation state is dynamic during the reaction.

Mössbauer Spectroscopy is a highly sensitive nuclear technique that probes the local chemical environment of specific isotopes, most commonly ⁵⁷Fe. It provides precise information on oxidation states, coordination chemistry, and the magnetic properties of the active sites. nih.gov For iron-based catalysts, it can distinguish between different iron oxides, identify Fe-Nₓ coordination environments, and quantify the relative amounts of different iron species present, which is critical for identifying the true active site. nih.gov

Table 5: Hypothetical TPR Profile for a Supported Metal Oxide Catalyst

Reduction Peak Peak Temperature (°C) H₂ Consumption (µmol/g) Interpretation
α 250 150 Reduction of highly dispersed metal oxide species with weak support interaction.
β 400 300 Reduction of bulk metal oxide particles.

Table 6: Illustrative Mössbauer Parameters for an Iron-Based Catalyst

Parameter Value Interpretation of Iron Species
Isomer Shift (δ) (mm/s) 0.35 Indicates high-spin Fe³⁺.

Degradation and Controlled Depolymerization Chemistry of Carbamates Contextualizing M Xylylene Dicarbamate Stability

Fundamental Mechanisms of Carbamate (B1207046) Bond Cleavage

The cleavage of the carbamate bond (–NH–CO–O–) can be initiated through several mechanisms, primarily driven by thermal energy or catalysis. These pathways determine the products of degradation and the conditions required for depolymerization.

Thermal decomposition is a principal method for breaking carbamate bonds, particularly in the context of recycling polyurethanes or producing isocyanates from carbamate precursors like XDC. The process generally follows a reversible reaction, yielding the parent isocyanate and alcohol. nih.govmdpi.com

Two primary pathways are recognized for the thermal decomposition of carbamates:

Reversion to Isocyanate and Alcohol: This is the most common and desired pathway for chemical recycling. The carbamate bond cleaves to regenerate the starting materials. For a dicarbamate like XDC, this process yields the corresponding diisocyanate (XDI) and alcohol. This reaction is typically unimolecular and may proceed through a four-centered or six-membered transition state. researchgate.netepa.gov

Decarboxylation to Amine, Alkene, and Carbon Dioxide: This pathway involves the elimination of carbon dioxide and the formation of an amine and an alkene. For example, ethyl N-methyl-N-phenylcarbamate has been shown to decompose into N-methylaniline, carbon dioxide, and ethylene (B1197577) between 329-380°C. researchgate.net This route is often considered a side reaction in processes aiming to recover isocyanates.

The specific pathway and the temperature at which decomposition occurs are highly dependent on the structure of the carbamate. Carbamates derived from tertiary alcohols decompose more readily than those from primary or secondary alcohols. The decomposition temperature for various carbamates can vary significantly, as illustrated by thermogravimetric analysis (TGA).

Carbamate TypeOnset Decomposition Temperature (°C)Primary ProductsReference
Methyl Carbamate Side Chain205 - 250Isocyanate, Methanol (B129727) researchgate.net
Hexamethylene-1,6-dicarbamate (HDC)~230 - 250 (Catalytic)Hexamethylene diisocyanate (HDI), Methanol researchgate.net
Isopropyl-carbamate~180 - 200Isocyanate, Isopropanol nih.gov
Ethyl N-methyl-N-phenylcarbamate329 - 380N-methylaniline, CO2, Ethylene researchgate.net

This table is interactive. Click on the headers to sort the data.

To improve the efficiency and selectivity of carbamate bond cleavage, particularly at lower temperatures, various catalytic strategies have been developed. Catalysts can steer the reaction towards the desired isocyanate-forming pathway and reduce the incidence of side reactions.

Metal Oxide Catalysis: Metal oxides are widely used as robust, cost-effective catalysts for industrial processes. nih.gov In the context of carbamate decomposition, they have shown significant promise. For instance, a Zn-Co bimetallic catalyst supported on ZSM-5 zeolite has been effectively used for the thermal decomposition of hexamethylene-1,6-dicarbamate (HDC) to produce hexamethylene-1,6-diisocyanate (HDI). researchgate.net The study achieved an 83.8% yield of HDI under optimized conditions (250°C for 60 minutes). researchgate.net

Recent studies have explored various metal oxides for cleaving carbamate bonds in polyurethane depolymerization. Cerium oxide (CeO₂) has been identified as a particularly effective catalyst, achieving up to 100% conversion of model carbamate compounds and a 92% yield of aniline (B41778) products through hydrogenolysis. nih.gov The activity of metal-oxide catalysts is often correlated with their surface acidity and the presence of defects like oxygen vacancies. nih.gov

Other catalytic systems include:

Bismuth Compounds: Bismuth oxides, sulfides, halides, and salts have been patented as catalysts for preparing isocyanates from the thermal decomposition of carbamates. google.com

Transition Metal Compounds: Compounds of manganese, molybdenum, iron, cobalt, and nickel have been used as catalysts for liquid-phase thermolysis in high-boiling solvents. mdpi.com

The table below summarizes the performance of different catalytic systems in carbamate decomposition.

Catalyst SystemCarbamate SubstrateTemperature (°C)Key Product(s)Yield/SelectivityReference
Zn-Co/ZSM-5Hexamethylene-1,6-dicarbamate250Hexamethylene diisocyanate83.8% Yield researchgate.net
CeO₂Model Carbamates (for PU)160-200Anilines92% Yield nih.gov
ZnO / Al powderToluene dicarbamate180-260Toluene diisocyanate (TDI)~90% Yield nih.gov
Bi₂O₃Methyl N-phenyl carbamate160-200Aniline, Diphenyl urea (B33335)Promoted side reactions nih.gov

This table is interactive. Click on the headers to sort the data.

Parameters Influencing Carbamate Degradation Kinetics

The rate at which carbamates degrade is not intrinsic but is heavily influenced by external parameters. Reaction temperature and the solvent system are two of the most critical factors that dictate the kinetics of depolymerization.

Temperature is a dominant factor in the kinetics of carbamate degradation. According to the principles of chemical kinetics, increasing the reaction temperature generally increases the rate of reaction. This is because higher temperatures provide the necessary activation energy for bond cleavage.

For the thermal decomposition of carbamates, this relationship is well-established. Studies on various carbamates show a clear trend of accelerated decomposition with rising temperatures. For example, in the production of HDI from HDC, increasing the temperature from 230°C to 250°C significantly enhances the reaction rate and final yield. researchgate.net However, excessively high temperatures can also promote undesirable side reactions, leading to the formation of byproducts and reduced selectivity for the desired isocyanate. mdpi.com

The choice of solvent can have a profound impact on both the stability of carbamates and the kinetics of their decomposition. Solvents can influence reaction pathways by stabilizing transition states, altering the solubility of reactants and products, and participating directly in the reaction.

Polarity and Dielectric Constant: The solvent environment affects the equilibrium between carbamate formation and decomposition. nih.gov In the thermal decomposition of 1-Aryl-1-methylethyl N-arylcarbamates, the reaction kinetics were studied in solvents of varying polarity, such as diphenyl ether, dodecane, and sulpholane. The results indicated that the degree of carbocation formation in the transition state, and thus the reaction rate, is dependent on the solvent. rsc.orgrsc.org

High-Boiling Inert Solvents: In industrial processes for isocyanate production, thermal decomposition is often carried out in high-boiling inert solvents. mdpi.com These solvents help to maintain a uniform temperature and facilitate the removal of the alcohol product, which can shift the reaction equilibrium toward the isocyanate.

The effect of the solvent is a critical consideration for optimizing the selective depolymerization of carbamate-containing polymers.

Design Principles for Reversible Carbamate Linkages and Controlled Depolymerization

The growing demand for a circular economy has spurred research into designing polymers that can be easily and selectively depolymerized back to their constituent monomers for recycling. rsc.org For polyurethanes, this involves engineering the carbamate linkages to be reversible under specific, mild conditions.

Several key design principles have emerged:

Incorporation of Cleavable Moieties: One strategy is to incorporate specific chemical groups into the polymer backbone that are susceptible to a targeted chemical reaction, leading to chain scission. This creates a site-specific depolymerization pathway. For example, polyurethanes have been designed with unsaturated polyols that can be cleaved by olefin metathesis, a highly selective reaction that does not affect the carbamate bonds themselves but breaks the polymer chain into smaller, manageable fragments.

Thermodynamic Control (Ceiling Temperature): All polymerizations have a "ceiling temperature" (Tc), above which depolymerization is thermodynamically favored. While the Tc for many commodity polymers is very high, monomers and polymerization methods can be chosen to lower this temperature, making thermal depolymerization more accessible. nih.gov By designing polymers with lower ceiling temperatures, depolymerization can be triggered under milder thermal conditions.

Reversible Controlled Polymerization (RCP): Polymers synthesized via controlled polymerization methods often retain active end-groups. These end-groups can be reactivated to initiate a "de-propagation" or "unzipping" of the polymer chain back to the monomer. This "Reversed Controlled Polymerization" allows for depolymerization under significantly milder conditions than those required for random thermal scission. nih.gov

Catalyst-Responsive Linkages: Another approach is to design carbamate linkages that are stable under normal use but can be selectively cleaved by a specific catalyst. This allows for "on-demand" depolymerization. For example, organoboron Lewis acids have been used to depolymerize polyurethanes and directly recover isocyanates at temperatures below 100°C.

These design strategies are paving the way for the next generation of sustainable polyurethane materials that can be efficiently recycled, reducing waste and reliance on virgin feedstocks. semanticscholar.orgdntb.gov.ua

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing m-xylylene dicarbamate (XDC) via carbonylation of m-xylylene diamine (XDA)?

  • Methodological Answer : The carbonylation of XDA with ethyl carbamate over hierarchical TS-1 (HTS-1) zeolite catalysts achieves optimal XDC yields under 200°C for 6 hours , yielding 88.5% XDC with 100% XDA conversion . Key factors include:

  • Catalyst Properties : Weak Lewis acidity and high mesoporous volume (Vmeso/Vtotal ratio) enhance reactant diffusion and active site accessibility .
  • Characterization Techniques : Brunauer–Emmett–Teller (BET) analysis, X-ray diffraction (XRD), and NH3-TPD confirm catalyst structure and acidity .
  • Experimental Validation : Kinetic studies show reaction completion within 6 hours, with prolonged time not improving yields due to side reactions .

Q. How can researchers characterize the structural and catalytic properties of HTS-1 catalysts for XDC synthesis?

  • Methodological Answer : A multi-technique approach is essential:

  • Surface Area/Porosity : BET analysis quantifies mesopore dominance (critical for mass transfer).
  • Crystallinity : XRD confirms the MFI zeolite framework integrity.
  • Acidity : NH3-TPD identifies weak Lewis acid sites (optimal for carbamate formation).
  • Morphology : Scanning electron microscopy (SEM) reveals hierarchical pore distribution .

Advanced Research Questions

Q. What mechanisms explain the deactivation of HTS-1 catalysts during XDC synthesis recycling?

  • Methodological Answer : Catalyst deactivation arises from partial loss of Ti active sites with Lewis acidity, as shown by:

  • X-ray photoelectron spectroscopy (XPS) : Detects reduced Ti<sup>4+</sup> content after recycling.
  • FTIR Spectroscopy : Identifies diminished coordination of Ti-O-Si bonds, linked to active site leaching .
  • Yield Trends : XDC yield drops to ~75% after 3 cycles, correlating with Ti loss .
    • Mitigation Strategies : Post-reaction acid washing or silanol group passivation may restore catalytic activity.

Q. How do spectroscopic techniques (e.g., IR) elucidate the reaction mechanism of XDC formation?

  • Methodological Answer : Infrared (IR) spectroscopy tracks key intermediates:

  • Zn Acetate Catalysis : IR peaks at 1680 cm<sup>−1</sup> (C=O stretching) and 1550 cm<sup>−1</sup> (N–H bending) confirm the formation of a Zn–carbamate coordination complex during methoxycarbonylation .
  • Mechanistic Steps :

Coordination : XDA binds to Zn<sup>2+</sup> via amine groups.

Nucleophilic Attack : Amine attacks the carbonyl carbon of ethyl carbamate.

Bond Cleavage : Zn–O bond breaks to release XDC .

Q. How should researchers address contradictions in experimental data when optimizing XDC synthesis?

  • Methodological Answer : Apply systematic data analysis:

  • Statistical Validation : Use ANOVA to compare yield variances across reaction parameters (e.g., temperature, catalyst loading).
  • Error Source Identification : Replicate experiments to distinguish systematic errors (e.g., catalyst batch variability) from random noise.
  • Case Study : Discrepancies in Ti leaching rates across HTS-1 batches were resolved by standardizing calcination protocols .

Experimental Design & Data Analysis

Q. What experimental design principles ensure reproducibility in XDC synthesis studies?

  • Methodological Answer : Follow a factorial design framework:

  • Variables : Temperature (180–220°C), catalyst loading (1–5 wt%), and reaction time (4–8 hours).
  • Controls : Include blank reactions (no catalyst) and internal standards (e.g., d5-XDC for GC-MS quantification).
  • Data Reporting : Tabulate results with error margins (e.g., ±2% yield) and raw datasets in supplementary materials .

Q. How can researchers analyze crosslinking mechanisms in polycarbonates derived from XDC?

  • Methodological Answer : Combine GC-MS and NMR to identify crosslink byproducts:

  • GC-MS Peaks : Fragments at m/z = 313 (dicarbamate) and m/z = 192 (phenyl carbonate loss) confirm crosslink formation .
  • NMR Analysis : <sup>13</sup>C NMR detects urethane linkages (δ = 155–160 ppm) and aromatic carbons (δ = 120–130 ppm) .

Tables for Key Data

Catalyst Property HTS-1 Value Impact on XDC Synthesis
Surface Area (BET, m²/g)420Higher surface area → Improved reactant adsorption
Mesopore Volume (cm³/g)0.38Enhanced mass transfer → Faster kinetics
Lewis Acid Sites (NH3-TPD, µmol/g)85Optimal for carbamate formation
Reaction Parameter Optimal Value Deviation Impact
Temperature200°C<180°C: Incomplete conversion; >220°C: Side products
Time6 hoursShorter: Low yield; Longer: No gain

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.